molecular formula C10H16N2S B594447 4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine CAS No. 77738-92-2

4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine

Cat. No.: B594447
CAS No.: 77738-92-2
M. Wt: 196.31 g/mol
InChI Key: UNQKKHXKUXOBRH-UHFFFAOYSA-N
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Description

4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine is an organic compound belonging to the pyrimidine family. Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines and are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science. This specific compound features an ethylthio group, a methyl group, and an isopropyl group attached to the pyrimidine ring, which can influence its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine typically involves multi-step organic reactions. One common method is the cyclization of appropriate precursors under controlled conditions. For instance, starting from a suitable thiol and an alkyl halide, the ethylthio group can be introduced via nucleophilic substitution. The methyl and isopropyl groups can be added through alkylation reactions using corresponding alkyl halides in the presence of a base.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production often employs continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the pyrimidine ring can be achieved using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid).

Major Products Formed

    Oxidation: Sulfoxides, sulfones.

    Reduction: Reduced pyrimidine derivatives.

    Substitution: Halogenated or nitrated pyrimidine derivatives.

Scientific Research Applications

4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential pharmaceutical intermediate for drug development.

    Industry: Utilized in the development of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The ethylthio group can enhance lipophilicity, aiding in membrane permeability and bioavailability. The compound’s interactions with cellular pathways can lead to various biological effects, including inhibition of microbial growth or modulation of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 4-(Methylthio)-6-methyl-2-(1-methylethyl)-pyrimidine
  • 4-(Ethylthio)-6-methyl-2-(1-methylpropyl)-pyrimidine
  • 4-(Ethylthio)-5-methyl-2-(1-methylethyl)-pyrimidine

Uniqueness

4-(Ethylthio)-6-methyl-2-(1-methylethyl)-pyrimidine is unique due to the specific positioning of its substituents, which can influence its reactivity and interaction with other molecules. The combination of the ethylthio, methyl, and isopropyl groups provides a distinct set of chemical properties, making it valuable for specific applications in research and industry.

Properties

CAS No.

77738-92-2

Molecular Formula

C10H16N2S

Molecular Weight

196.31 g/mol

IUPAC Name

4-ethylsulfanyl-6-methyl-2-propan-2-ylpyrimidine

InChI

InChI=1S/C10H16N2S/c1-5-13-9-6-8(4)11-10(12-9)7(2)3/h6-7H,5H2,1-4H3

InChI Key

UNQKKHXKUXOBRH-UHFFFAOYSA-N

SMILES

CCSC1=NC(=NC(=C1)C)C(C)C

Canonical SMILES

CCSC1=NC(=NC(=C1)C)C(C)C

Origin of Product

United States

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